molecular formula C6H7N3O3 B8681149 Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide CAS No. 57599-50-5

Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide

Cat. No.: B8681149
CAS No.: 57599-50-5
M. Wt: 169.14 g/mol
InChI Key: HCBAEWMORMEHJX-UHFFFAOYSA-N
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Description

Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide is a heterocyclic compound with the molecular formula C6H7N3O3 It is characterized by a pyridazine ring substituted with two methyl groups at positions 3 and 6, a nitro group at position 4, and an oxide group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide typically involves the nitration of 3,6-dimethylpyridazine followed by oxidation. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then oxidized using hydrogen peroxide or other suitable oxidizing agents to introduce the oxide group at position 1 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4-nitropyridazine 1-oxide
  • 3,6-Dimethyl-2-nitropyridazine 1-oxide
  • 3,6-Dimethyl-4-nitropyrimidine 1-oxide

Uniqueness

Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

57599-50-5

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

3,6-dimethyl-4-nitro-1-oxidopyridazin-1-ium

InChI

InChI=1S/C6H7N3O3/c1-4-3-6(9(11)12)5(2)7-8(4)10/h3H,1-2H3

InChI Key

HCBAEWMORMEHJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=[N+]1[O-])C)[N+](=O)[O-]

Origin of Product

United States

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